
1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine is a fluorinated organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Métodos De Preparación
The synthesis of 1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine typically involves difluoromethylation and trifluoromethylation reactions. One common synthetic route includes the reaction of a difluoromethylated benzene derivative with a trifluoromethylating agent under controlled conditions. Industrial production methods often employ metal-based catalysts to facilitate these reactions, ensuring high yield and purity .
Análisis De Reacciones Químicas
1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine can be compared with other fluorinated compounds, such as:
- 1-(2-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanamine
- 1-(2-(Difluoromethyl)phenyl)-2,2,2-difluoroethanamine
These compounds share similar structural features but differ in the number and position of fluorine atoms. The unique combination of difluoromethyl and trifluoromethyl groups in this compound imparts distinct chemical properties, such as higher metabolic stability and enhanced binding affinity, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C9H8F5N |
|---|---|
Peso molecular |
225.16 g/mol |
Nombre IUPAC |
1-[2-(difluoromethyl)phenyl]-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H8F5N/c10-8(11)6-4-2-1-3-5(6)7(15)9(12,13)14/h1-4,7-8H,15H2 |
Clave InChI |
XTIWVKJLJIGMST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C(F)(F)F)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol](/img/structure/B15245273.png)

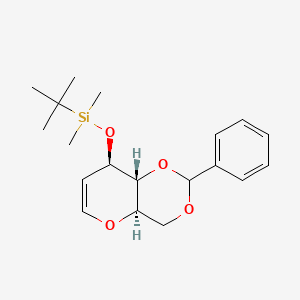


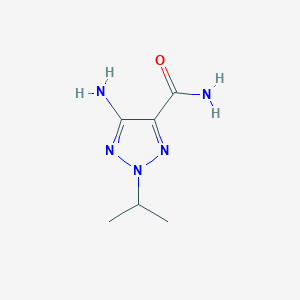
![benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate](/img/structure/B15245304.png)
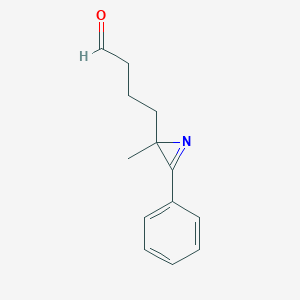
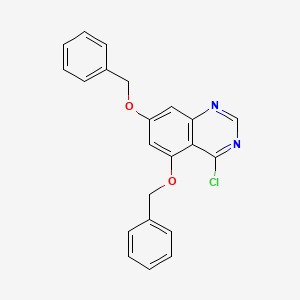
![5-Ethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15245331.png)
![6-Methyloxazolo[5,4-b]pyridine-2-thiol](/img/structure/B15245334.png)
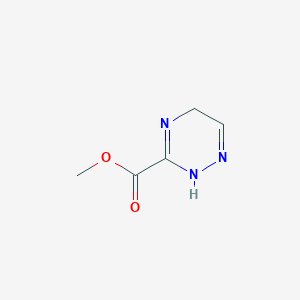
![6-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B15245338.png)
![2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B15245343.png)
